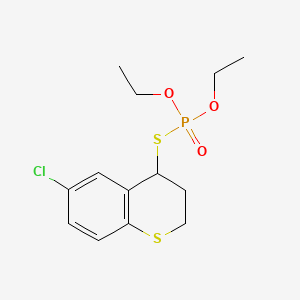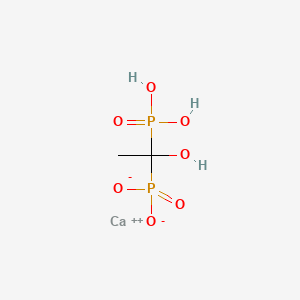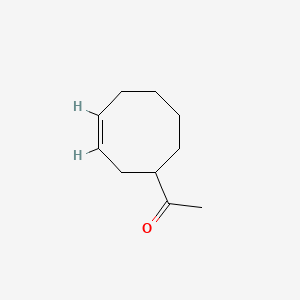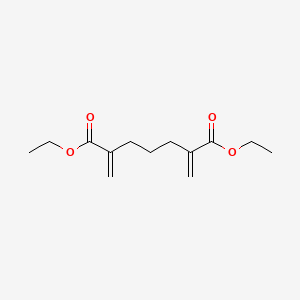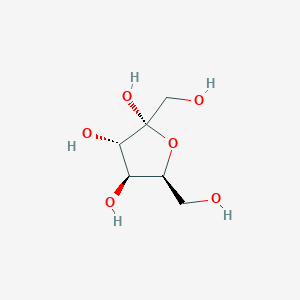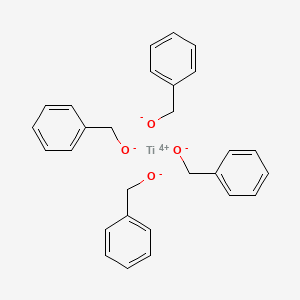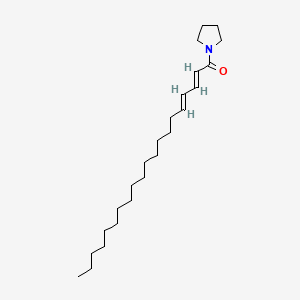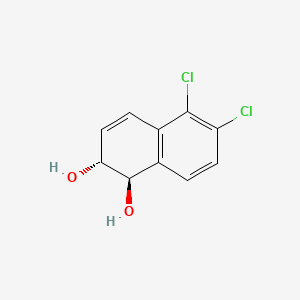![molecular formula C30H54O2 B15176934 2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2,?-didodecyl-, branched is a derivative of 1,4-benzenediol, also known as hydroquinone. This compound features two hydroxyl groups attached to a benzene ring, with additional branched dodecyl groups. It is a member of the dihydroxybenzenes family, which are known for their various applications in chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediol derivatives often involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride. This method, however, can lead to polyalkylation and rearrangement reactions .
A more efficient and green method involves the use of water/ethanol as a solvent and potassium carbonate as a base. This method avoids the use of toxic reagents and extreme temperatures, making it more suitable for large-scale production .
Industrial Production Methods
Industrial production of 1,4-benzenediol derivatives typically employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2,?-didodecyl-, branched undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions include quinones, substituted hydroquinones, and various alkylated derivatives .
Applications De Recherche Scientifique
1,4-Benzenediol, 2,?-didodecyl-, branched has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-benzenediol, 2,?-didodecyl-, branched involves its interaction with cellular components. The hydroxyl groups can donate electrons, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and has potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Features hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): The parent compound with hydroxyl groups in the para position.
Uniqueness
1,4-Benzenediol, 2,?-didodecyl-, branched is unique due to its branched dodecyl groups, which enhance its hydrophobicity and influence its solubility and reactivity. This structural modification can lead to different physical and chemical properties compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C30H54O2 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-9-13-17-25(15-11-7-3)19-21-27-23-30(32)28(24-29(27)31)22-20-26(16-12-8-4)18-14-10-6-2/h23-26,31-32H,5-22H2,1-4H3/t25-,26-/m1/s1 |
Clé InChI |
DDNGITSTKRVQGM-CLJLJLNGSA-N |
SMILES isomérique |
CCCCC[C@@H](CCCC)CCC1=CC(=C(C=C1O)CC[C@H](CCCC)CCCCC)O |
SMILES canonique |
CCCCCC(CCCC)CCC1=CC(=C(C=C1O)CCC(CCCC)CCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






